2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride

Description

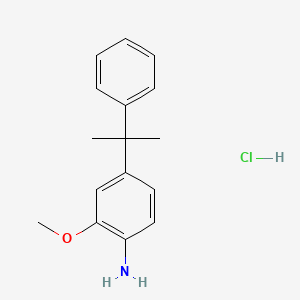

2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride is a substituted aniline derivative featuring a methoxy group (-OCH₃) at the 2-position and a bulky 2-phenylpropan-2-yl group (-C(CH₃)₂Ph) at the 4-position of the benzene ring, with the aniline nitrogen protonated as a hydrochloride salt. This structural configuration confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula |

C16H20ClNO |

|---|---|

Molecular Weight |

277.79 g/mol |

IUPAC Name |

2-methoxy-4-(2-phenylpropan-2-yl)aniline;hydrochloride |

InChI |

InChI=1S/C16H19NO.ClH/c1-16(2,12-7-5-4-6-8-12)13-9-10-14(17)15(11-13)18-3;/h4-11H,17H2,1-3H3;1H |

InChI Key |

VTDMLPCCXQTGPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)N)OC.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Type Variations

Key Observations

Lipophilicity and Steric Effects :

- The 2-phenylpropan-2-yl group at the 4-position in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar piperazinyl analog (logP ~1.8) .

- Bulky substituents (e.g., 2-phenylpropan-2-yl) may hinder rotational freedom, impacting binding to biological targets .

Electronic Effects :

- The methoxy group at position 2 acts as an electron-donating group, increasing electron density on the aromatic ring. This contrasts with sulfur-containing analogs (e.g., 4-methylsulfanyl), where the -SCH₃ group exhibits weaker electron-donating capacity .

Solubility :

- Piperazinyl derivatives (e.g., 2-methoxy-4-(4-methylpiperazin-1-yl)aniline HCl) exhibit higher aqueous solubility due to the basic nitrogen in the piperazine ring, whereas the target compound relies on the hydrochloride salt for solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methoxy-4-(2-phenylpropan-2-yl)aniline hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential steps:

Nitration : Introduction of a nitro group to the aromatic ring under acidic conditions (e.g., HNO₃/H₂SO₄).

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) to convert nitro to amine.

Alkylation : Reaction with 2-phenylpropan-2-yl halides in polar aprotic solvents (e.g., DMF) at 60–80°C.

Salt Formation : Treatment with HCl in ethanol to precipitate the hydrochloride salt.

Yield optimization depends on stoichiometric control, temperature during alkylation, and purification via recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₉ClNO).

- X-ray Crystallography : Single-crystal analysis using SHELXL software resolves 3D structure, including hydrogen bonding between the ammonium group and chloride .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

- Methodological Answer :

- Antimicrobial Studies : The phenylpropan-2-yl group enhances lipophilicity, improving membrane penetration in bacterial models .

- Polymer Chemistry : As a monomer, its aromatic rigidity can improve thermal stability in polyamide synthesis .

- Enzyme Inhibition : The aniline moiety may act as a pharmacophore in kinase or protease inhibitor design .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurity formation during alkylation steps?

- Methodological Answer :

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkyl halide reactivity.

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) before salt formation to remove unreacted intermediates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives across studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and IC₅₀ protocols to minimize variability.

- Structural Verification : Confirm batch purity via HPLC (>98%) and XRD to rule out polymorphic effects.

- Meta-Analysis : Cross-reference SAR data with substituent electronic profiles (e.g., Hammett constants) to identify outliers .

Q. How do electron-donating/withdrawing groups on the aniline ring influence biological target interactions?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density, enhancing π-π stacking with aromatic residues in enzyme active sites.

- Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability by reducing oxidative degradation.

- Case Study : Trifluoromethyl analogs show 3-fold higher binding affinity to serotonin transporters due to hydrophobic interactions .

Q. What computational modeling approaches predict binding affinity with enzymes or receptors?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor poses; validate with free-energy perturbation (FEP).

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in solvated environments.

- QSAR Analysis : Develop regression models linking substituent logP values to IC₅₀ data for predictive optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.